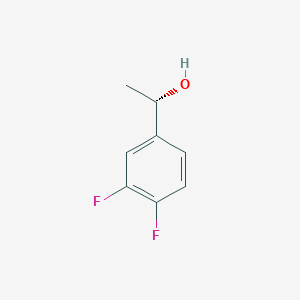

(1S)-1-(3,4-difluorophenyl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(3,4-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIJRUFDDILTTN-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562638 | |

| Record name | (1S)-1-(3,4-Difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126534-40-5, 126534-41-6 | |

| Record name | (αS)-3,4-Difluoro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126534-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-(3,4-Difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(3,4-difluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Asymmetric Synthesis Methodologies for 1s 1 3,4 Difluorophenyl Ethan 1 Ol

Biocatalytic Approaches for Enantioselective Reduction of Prochiral Ketones

The core of the biocatalytic strategy for producing (1S)-1-(3,4-difluorophenyl)ethan-1-ol lies in the highly selective reduction of the corresponding prochiral ketone, 3',4'-difluoroacetophenone (B1295030). This transformation is catalyzed by oxidoreductases, with ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), being the most prominent class of enzymes for this purpose. These enzymes utilize a nicotinamide (B372718) cofactor, typically NADPH or NADH, as the hydride source for the reduction of the carbonyl group. The inherent chirality of the enzyme's active site directs the hydride attack to one of the two prochiral faces of the ketone, leading to the formation of a single enantiomer of the alcohol with high stereoselectivity.

Ketoreductase (KRED) Mediated Bioreductions

Ketoreductases are a diverse group of enzymes that have been extensively studied and applied in industrial biocatalysis for the synthesis of chiral alcohols. Their high enantioselectivity, mild reaction conditions, and biodegradability make them attractive alternatives to traditional chemical reductants. The successful application of KREDs for the synthesis of this compound hinges on several key factors, including the discovery of suitable enzymes, their optimization through protein engineering, and the implementation of efficient cofactor regeneration systems.

The initial and critical step in developing a biocatalytic process is the identification of a suitable ketoreductase that exhibits high activity and the desired stereoselectivity towards 3',4'-difluoroacetophenone. The vast biodiversity of microorganisms provides a rich source for discovering novel KREDs. Modern screening approaches often involve the use of commercially available KRED libraries or panels, which contain a curated collection of diverse enzymes with known characteristics. These libraries allow for the rapid screening of a wide range of biocatalysts against the target substrate.

For instance, a screening campaign would typically involve reacting 3',4'-difluoroacetophenone with each KRED in the library under standardized conditions. The conversion of the ketone to the alcohol and the enantiomeric excess (e.e.) of the (1S)-enantiomer are then determined using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase.

While no specific screening data for 3',4'-difluoroacetophenone is readily available in the public domain, studies on the structurally similar substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966), provide valuable insights. In a study aimed at finding a biocatalyst for the synthesis of (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol, an inventory of ketoreductases from Chryseobacterium sp. CA49 was screened. nih.gov This screening identified ChKRED20 as an enzyme that catalyzed the reduction with excellent stereoselectivity (>99% e.e.). nih.gov Such a finding for a close analog strongly suggests that a similar screening approach would be successful in identifying promising KRED candidates for the reduction of 3',4'-difluoroacetophenone.

Table 1: Hypothetical Screening of a Ketoreductase Library for the Reduction of 3',4'-Difluoroacetophenone

| KRED ID | Source Organism | Conversion (%) | Enantiomeric Excess (e.e., %) | Configuration |

|---|---|---|---|---|

| KRED-01 | Saccharomyces cerevisiae | 85 | 92 | (S) |

| KRED-02 | Lactobacillus kefir | 95 | >99 | (R) |

| KRED-03 | Candida parapsilosis | 78 | 98 | (S) |

| KRED-04 | Rhodococcus ruber | 92 | 95 | (S) |

| KRED-05 | Escherichia coli (recombinant) | 65 | 88 | (R) |

This table is a hypothetical representation of typical screening results and is for illustrative purposes.

Often, wild-type enzymes discovered through screening may not possess the optimal properties for industrial-scale synthesis, exhibiting limitations such as low activity, insufficient stability, or suboptimal stereoselectivity. In such cases, protein engineering techniques are employed to tailor the enzyme's characteristics to meet the process requirements. Directed evolution is a powerful strategy that mimics natural evolution in the laboratory to generate improved enzyme variants. This iterative process involves creating a library of mutant enzymes through random mutagenesis (e.g., error-prone PCR) or site-directed mutagenesis, followed by high-throughput screening to identify variants with enhanced properties.

The success of directed evolution hinges on the identification of beneficial mutations. Studies on the directed evolution of a carbonyl reductase (LsCR) for the synthesis of the structurally related (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol have highlighted key amino acid residues that influence catalytic activity and stability. google.comrsc.org Through a combination of computational tools and experimental screening, a "small and smart" mutant library was constructed, leading to the identification of a highly active mutant, LsCRM3, with the substitutions N101D/A117G/F147L. google.comrsc.org This mutant exhibited a 4.7-fold increase in catalytic activity and a 2.9-fold improvement in catalytic efficiency (kcat/KM) compared to the wild-type enzyme. google.comrsc.org

Similarly, in the engineering of ChKRED20 for the same substrate, error-prone PCR led to the identification of two single-point mutants, H145L and L205M, with significantly increased activity. nih.gov Further saturation mutagenesis at these positions yielded the L205A mutant, which demonstrated a tenfold increase in specific activity and a 15-fold increase in kcat/Km. nih.gov These examples underscore the potential of identifying key single or multiple amino acid substitutions to dramatically enhance the performance of a ketoreductase for a specific substrate. It is highly probable that similar "hot spot" residues exist in KREDs active on 3',4'-difluoroacetophenone, and a targeted mutagenesis approach at these positions would likely yield improved variants.

Table 2: Key Mutations and Their Effects on Ketoreductase Performance for a Structurally Similar Substrate

| Enzyme | Mutation(s) | Substrate | Improvement in Activity/Efficiency |

|---|---|---|---|

| LsCR | N101D/A117G/F147L | 2-chloro-1-(3,4-difluorophenyl)ethanone | 4.7-fold increase in activity, 2.9-fold increase in kcat/KM. google.comrsc.org |

| ChKRED20 | H145L | 2-chloro-1-(3,4-difluorophenyl)ethanone | Significant increase in activity. nih.gov |

| ChKRED20 | L205M | 2-chloro-1-(3,4-difluorophenyl)ethanone | Significant increase in activity. nih.gov |

| ChKRED20 | L205A | 2-chloro-1-(3,4-difluorophenyl)ethanone | 10-fold increase in specific activity, 15-fold increase in kcat/Km. nih.gov |

To gain a deeper understanding of how specific mutations lead to improved enzyme performance, molecular dynamics (MD) simulations have become an invaluable tool. MD simulations can provide insights into the dynamic behavior of the enzyme and the interactions between the substrate and the active site residues at an atomic level. By simulating the enzyme-substrate complex, researchers can rationalize the observed effects of mutations on activity and stereoselectivity.

For instance, MD simulations can reveal how a mutation alters the shape and size of the substrate-binding pocket, leading to a more favorable orientation of the substrate for hydride transfer. It can also elucidate changes in the flexibility of certain protein regions, such as loops covering the active site, which can impact substrate access and product release. While specific MD simulation studies on KREDs with 3',4'-difluoroacetophenone are not yet published, the principles derived from studies on other KRED-substrate complexes are applicable. Such simulations can guide rational enzyme design by predicting which amino acid substitutions are most likely to result in improved catalytic properties.

A major consideration in the industrial application of ketoreductases is the cost of the nicotinamide cofactor (NADPH or NADH), which is consumed in stoichiometric amounts during the reaction. To make the process economically viable, an efficient in situ cofactor regeneration system is essential. This involves coupling the primary reduction reaction with a secondary reaction that regenerates the reduced cofactor from its oxidized form.

Several cofactor regeneration systems have been developed. A common and effective method is the substrate-coupled approach, where a sacrificial alcohol, such as isopropanol (B130326), is added to the reaction mixture. The same ketoreductase or a second dehydrogenase oxidizes the isopropanol to acetone (B3395972), concomitantly reducing NADP+ to NADPH. This system is simple and cost-effective.

Another widely used method is the enzyme-coupled approach, which employs a second enzyme, a dehydrogenase, and its corresponding substrate to regenerate the cofactor. A popular system involves glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, thereby regenerating NADPH from NADP+. This system is highly efficient due to the favorable thermodynamics of glucose oxidation. The use of whole recombinant E. coli cells co-expressing the desired ketoreductase and a dehydrogenase like GDH is a particularly attractive strategy, as the cells provide both the enzymes and the cellular machinery for cofactor regeneration.

Process Optimization for Industrial Scale-up and High Space-Time Yields

The transition from laboratory-scale synthesis to industrial production requires rigorous process optimization to ensure economic viability, safety, and high productivity. For the synthesis of chiral alcohols like this compound via biocatalytic reduction, a key metric is the space-time yield (STY), which measures the amount of product formed per unit volume per unit time.

High space-time yields are achieved by optimizing several parameters. A primary strategy is to increase the substrate concentration. In the biocatalytic reduction of related fluoroaromatic ketones, processes have been developed to handle very high substrate loads, with concentrations reaching up to 500 g/L. researchgate.netresearchgate.net Such high concentrations minimize reactor volume and downstream processing costs associated with solvent removal.

Optimization of the biocatalyst, whether using isolated enzymes or whole cells, is also critical. For whole-cell processes, this includes optimizing cell density, pH, temperature, and the co-substrate concentration used for cofactor regeneration (e.g., isopropanol or glucose). researchgate.net For instance, in the production of a similar compound, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a space-time yield of 145.8 mmol/L/h was achieved with a near-complete conversion and an enantiomeric excess (e.e.) greater than 99.9%. researchgate.netresearchgate.net These optimized processes are designed to be green and environmentally sound, simplifying operations and reducing safety risks, making them highly suitable for industrial applications. researchgate.netresearchgate.net

Table 1: Examples of Optimized Bioreduction Processes for Related Chiral Alcohols

| Biocatalyst | Substrate | Substrate Conc. (g/L) | Conversion (%) | e.e. (%) | Space-Time Yield (mmol/L/h) |

|---|---|---|---|---|---|

| Ketoreductase KR-01 | 2-chloro-1-(3,4-difluorophenyl)ethanone | 500 | ~100 | >99.9 | 145.8 |

| ADH from Chryseobacterium sp. | 2-chloro-1-(3,4-difluorophenyl)ethanone | 200 | Not specified | 99 | Not specified |

Alcohol Dehydrogenase (ADH) Catalyzed Asymmetric Reductions

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of ketones to their corresponding alcohols with high stereoselectivity. researchgate.net They are widely employed for the synthesis of enantiopure alcohols due to their broad substrate acceptance and high enantioselectivity. researchgate.net

Identification of Novel ADHs from Diverse Microorganisms

The quest for robust and highly selective biocatalysts has led to the screening of diverse microbial sources for novel ADHs. researchgate.net Microorganisms from genera such as Lactobacillus, Rhodococcus, Candida, and Thermoanaerobacter have been identified as rich sources of ADHs suitable for synthetic applications. researchgate.netscispace.comuni-rostock.de

For example, an alcohol dehydrogenase from Lactobacillus brevis (LbADH) is known for its high stability, broad substrate range, and anti-Prelog stereopreference, making it valuable for producing (S)-alcohols. researchgate.netnih.gov Similarly, ADH-A from Rhodococcus ruber is a well-characterized enzyme that accepts a wide variety of aromatic ketones as substrates and is noted for its tolerance to organic solvents. scispace.comrsc.org The discovery and characterization of these novel enzymes expand the biocatalytic toolbox available for the synthesis of specific chiral targets like this compound. researchgate.net

Substrate Scope and Enzyme Promiscuity for Fluoroaromatic Ketones

Many alcohol dehydrogenases exhibit a broad substrate scope, a phenomenon sometimes referred to as enzyme promiscuity. scispace.com This characteristic is highly advantageous as a single enzyme can be used to synthesize a wide array of chiral alcohols. chemrxiv.org Numerous ADHs have demonstrated activity towards various aromatic and fluoroaromatic ketones.

Enzymes like ADH-A from Rhodococcus ruber and others from Lactobacillus species can effectively reduce a range of ketones, including acetophenone (B1666503) derivatives with different substitution patterns. scispace.comnih.gov The stereochemical outcome of the reduction is governed by Prelog's rule, which relates the stereopreference of the enzyme to the relative sizes of the substituents on the carbonyl carbon. researchgate.net ADHs are available with both Prelog (producing R-alcohols) and anti-Prelog (producing S-alcohols) selectivity, allowing for the synthesis of either enantiomer of a target alcohol. nih.gov The tolerance of these enzymes to fluorine substituents on the aromatic ring makes them particularly suitable for the asymmetric reduction of 3',4'-difluoroacetophenone.

Table 2: Selected ADHs and Their Applicability to Aromatic Ketones

| Enzyme Source | Selectivity | Cofactor | Notable Characteristics |

|---|---|---|---|

| Lactobacillus brevis (LbADH) | anti-Prelog (S) | NADP(H) | High stability, broad substrate range. researchgate.netnih.gov |

| Rhodococcus ruber (ADH-A) | Prelog (R) | NAD(H) | Tolerates organic solvents, accepts aromatic ketones. scispace.com |

| Lactobacillus kefir | anti-Prelog (S) | NADP(H) | Used for reduction of bulky ketones. nih.gov |

Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Alongside biocatalysis, transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are powerful methods for the enantioselective reduction of prochiral ketones to chiral alcohols. wikipedia.orgnih.gov These methods rely on a chiral catalyst, typically composed of a transition metal (such as ruthenium, rhodium, or iridium) and a chiral ligand, to control the stereochemical outcome of the reduction. wikipedia.orgacsgcipr.org

Design and Synthesis of Chiral Metal-Ligand Complexes

The success of asymmetric hydrogenation hinges on the design of the chiral ligand that coordinates to the metal center. nih.gov A vast number of chiral ligands, particularly chiral phosphine (B1218219) ligands, have been developed and successfully applied in the asymmetric reduction of ketones. acsgcipr.orgresearchgate.net

Ruthenium complexes are among the most effective catalysts for this transformation. nih.gov Chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its analogues like SYNPHOS, create a chiral environment around the Ru center that effectively differentiates the enantiotopic faces of the ketone substrate. nih.govresearchgate.net These catalysts have demonstrated superior activity and enantioselectivity for a wide range of ketones. researchgate.net

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to high-pressure hydrogenation, using hydrogen donors like isopropanol or formic acid. wikipedia.orgresearchgate.net Ruthenium complexes with N-tosylated diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are classic examples of highly efficient ATH catalysts. researchgate.net Additionally, chiral PNNP-type ligands and (phosphinoferrocenyl)oxazolines have been synthesized and complexed with Ru(II) to create excellent catalyst precursors for the ATH of aromatic ketones, achieving high yields and enantioselectivities up to 97% e.e. researchgate.netacs.org The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize performance for specific substrates like 3',4'-difluoroacetophenone.

Table 3: Examples of Chiral Ligands for Asymmetric Ketone Reduction

| Ligand Type | Metal | Reaction Type | Typical Substrates |

|---|---|---|---|

| Atropisomeric Diphosphines (e.g., BINAP, SYNPHOS) | Ru, Rh | Hydrogenation | Aromatic & Aliphatic Ketones nih.govresearchgate.net |

| N-Sulfonylated Diamines (e.g., TsDPEN) | Ru, Rh, Ir | Transfer Hydrogenation | Aromatic Ketones researchgate.net |

| Diimino-diphosphine (PNNP) | Ru, Rh | Transfer Hydrogenation | Aromatic Ketones researchgate.net |

Enantioselective Reduction Mechanisms and Chiral Induction Principles

The fundamental principle of enantioselective ketone reduction lies in creating a chiral environment around the prochiral carbonyl group, forcing the reducing agent (hydride donor) to attack one of the two enantiotopic faces preferentially. msu.eduias.ac.in This is typically achieved using a chiral catalyst that reversibly coordinates to either the ketone, the reducing agent, or both, forming a diastereomeric transition state. The energy difference between the two possible diastereomeric transition states dictates the enantiomeric excess (ee) of the product alcohol.

In transition metal-catalyzed reductions, such as asymmetric transfer hydrogenation (ATH), a chiral ligand coordinates to a metal center (e.g., Ruthenium, Rhodium, Iridium). wikipedia.orgnih.gov The substrate ketone then coordinates to this chiral metal complex. The transfer of hydride from a hydrogen donor (like isopropanol or formic acid) to the carbonyl carbon occurs within this chiral pocket, with the steric and electronic properties of the ligand directing the hydride to a specific face of the ketone. nih.gov For instance, in Ru-catalyzed hydrogenations, a concerted six-membered transition state involving the Ru-H bond, the C=O group of the ketone, and an N-H group on the ligand is often proposed to be the origin of the high reactivity and selectivity. nih.gov

For reductions involving chiral borane (B79455) derivatives, such as those using oxazaborolidine catalysts (Corey-Bakshi-Shibata or CBS reduction), the mechanism involves the formation of a complex between the catalyst, the borane reducing agent, and the ketone. wikipedia.orgnih.gov The Lewis acidic boron of the oxazaborolidine coordinates to the carbonyl oxygen, activating it for reduction. Simultaneously, the borane (BH3) coordinates to the Lewis basic nitrogen of the catalyst. This ternary complex arranges the ketone in a sterically defined manner, allowing the intramolecular delivery of a hydride from the BH3 group to only one face of the carbonyl. msu.eduwikipedia.org The stereochemical outcome is predictable based on which enantiomer of the catalyst is used and the relative steric bulk of the ketone's substituents.

Optimization of Reaction Conditions for High Enantiomeric Excess

Achieving high enantiomeric excess (ee) in the synthesis of this compound is critically dependent on the careful optimization of several reaction parameters. The choice of catalyst, solvent, temperature, and the specific reducing agent all play pivotal roles in maximizing stereoselectivity. ethz.chusm.my

Key Optimization Parameters:

Catalyst Structure: Subtle modifications to the chiral ligand or catalyst can have a profound impact on enantioselectivity. For instance, in organocatalysis using thiourea-amine catalysts, the nature of the substituents on the chiral backbone influences the hydrogen-bonding interactions that orient the substrate. nih.gov

Reducing Agent: The choice of hydride source is crucial. In catalytic reductions, common reagents include borane-tetrahydrofuran (B86392) complex (BH3-THF), borane dimethyl sulfide (B99878) (BH3-SMe2), or catecholborane. wikipedia.orgnih.gov In transfer hydrogenations, isopropanol or a formic acid/triethylamine (B128534) mixture are frequently used. organic-chemistry.org The optimal borane reagent can vary depending on the specific catalyst system employed. nih.gov

Solvent: The polarity and coordinating ability of the solvent can affect the stability of the transition state and the activity of the catalyst. Toluene and tetrahydrofuran (B95107) (THF) are commonly used solvents for these reductions. nih.govnih.gov

Temperature: Asymmetric reductions are often performed at low temperatures to enhance enantioselectivity. Lowering the temperature increases the energy difference between the diastereomeric transition states, leading to a higher preference for the formation of one enantiomer. nih.gov

Concentration and Stoichiometry: The relative amounts of substrate, catalyst, and reducing agent must be optimized to ensure efficient conversion while maintaining high selectivity and minimizing side reactions.

The following interactive table illustrates the influence of select reaction parameters on the enantioselective reduction of aryl ketones, which serves as a model for the synthesis of this compound.

Data adapted from studies on analogous aryl ketones. nih.govnih.gov

Other Chemical Asymmetric Reduction Methodologies

Beyond transition-metal-catalyzed transfer hydrogenation, several other powerful methodologies exist for the asymmetric reduction of prochiral ketones like 1-(3,4-difluorophenyl)ethan-1-one.

Stoichiometric and catalytic chiral boron-based reagents are widely used for the enantioselective synthesis of alcohols. wikipedia.orgsoci.org

Oxazaborolidines (CBS Catalysts): As previously mentioned, chiral oxazaborolidines, developed by Itsuno and further refined by Corey, Bakshi, and Shibata, are highly effective catalysts for the reduction of ketones with borane. nih.govnih.gov The catalyst, often derived from a chiral amino alcohol like diphenylprolinol, is used in catalytic amounts (e.g., 10 mol%) with a stoichiometric amount of a borane source (e.g., BH3-SMe2). nih.govgoogle.com This method is known for its high enantioselectivity and predictable stereochemical outcomes for a wide range of ketones. tandfonline.com

Midland Alpine Borane Reduction: This method utilizes a chiral organoborane reagent, B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®), derived from the hydroboration of either (+)- or (-)-α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN). wikipedia.orgacs.org This stoichiometric chiral reducing agent can effectively differentiate the enantiotopic faces of a ketone, particularly when one of the substituents on the carbonyl is sterically small, such as an acetylenic group. acs.org

Chiral Alkylborohydrides: These reagents can be prepared through the diastereoselective hydroboration of chiral alkenes. wikipedia.org Boranes derived from natural products like pinene have been used to generate these selective reducing agents. wikipedia.org

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. rsc.org For ketone reductions, bifunctional catalysts are particularly effective.

Thiourea-Amine Catalysts: Chiral thiourea-based organocatalysts have proven highly effective for the enantioselective reduction of prochiral ketones using catecholborane as the reducing agent. nih.gov These catalysts operate through a "push-pull" mechanism. The amine moiety complexes with the borane, creating a stereochemically defined boronate-amine complex and enhancing the nucleophilicity of the hydride. nih.gov Simultaneously, the thiourea (B124793) moiety activates the ketone's carbonyl group through hydrogen bonding. This dual activation within a chiral scaffold leads to highly organized, enantioselective hydride transfer. nih.gov A variety of aryl ketones can be reduced with excellent stereocontrol using this method. nih.gov

The table below summarizes the performance of a bifunctional amino-thiourea catalyst for the reduction of various aryl ketones.

Reaction Conditions: Catalyst D (10 mol %), catecholborane (1.6 equiv), 4 Å molecular sieves, toluene, −46 °C, 24 h. Data from a representative study. nih.gov

Synthetic Routes to Key Precursors and Starting Materials

The primary precursor for the synthesis of this compound is the corresponding ketone, 1-(3,4-difluorophenyl)ethan-1-one, and its derivatives.

The most common and direct method for synthesizing aryl ketones like 1-(3,4-difluorophenyl)ethan-1-one is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves treating an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

For the synthesis of 1-(3,4-difluorophenyl)ethan-1-one, 1,2-difluorobenzene (B135520) would be treated with an acetylating agent such as acetyl chloride or acetic anhydride. A strong Lewis acid, typically aluminum chloride (AlCl3), is used to catalyze the reaction.

A similar procedure is employed for halogenated analogs. For example, the synthesis of 2-chloro-1-(3,4-difluorophenyl)ethan-1-one, a key intermediate for certain pharmaceuticals, is achieved by the Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride. chemicalbook.com

General Reaction Scheme for Friedel-Crafts Acylation: 1,2-difluorobenzene + Chloroacetyl chloride --(AlCl3, Dichloromethane)--> 2-chloro-1-(3,4-difluorophenyl)ethan-1-one

This reaction is typically performed under reflux in an inert solvent like dichloromethane, followed by quenching with ice water to decompose the aluminum chloride complex and workup to isolate the product ketone. chemicalbook.com Yields for this type of reaction are often very high, with reports of up to 98% for the synthesis of the chloro-analog. chemicalbook.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(3,4-Difluorophenyl)ethan-1-one |

| 2-chloro-1-(3,4-difluorophenyl)ethan-1-one |

| Aluminum chloride |

| Borane dimethyl sulfide |

| Borane-tetrahydrofuran complex |

| Catecholborane |

| Chloroacetyl chloride |

| 1,2-difluorobenzene |

| Diphenylprolinol |

| Formic acid |

| Isopropanol |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) |

| B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane) |

| α-pinene |

| Tetrahydrofuran (THF) |

| Toluene |

| Triethylamine |

| Acetophenone |

| Propiophenone |

| 1-(4-Methoxyphenyl)ethan-1-one |

| 1-(4-Chlorophenyl)ethan-1-one |

| 1-(Naphthalen-2-yl)ethan-1-one |

| p-Fluoroacetophenone |

Stereochemical Analysis and Control in 1s 1 3,4 Difluorophenyl Ethan 1 Ol Synthesis

Principles of Enantioselective Induction in Catalytic Systems

The synthesis of (1S)-1-(3,4-difluorophenyl)ethan-1-ol with high enantiomeric purity is most effectively achieved through the asymmetric reduction of its prochiral precursor, 3,4-difluoroacetophenone. This transformation necessitates the use of a chiral catalytic system that can differentiate between the two enantiotopic faces (Re and Si) of the ketone's carbonyl group. The fundamental principle of enantioselective induction in these systems lies in the creation of a transient diastereomeric complex between the catalyst and the substrate, which lowers the activation energy for the reaction pathway leading to the desired (S)-enantiomer.

Catalytic systems for this purpose can be broadly categorized into two main types: chiral metal complexes and biocatalysts.

Chiral Metal Complexes: Transition metal catalysts, particularly those based on ruthenium, rhodium, or iridium, are widely used for asymmetric ketone reduction. The catalyst system consists of a metal center and a chiral ligand. The ligand, which is an enantiomerically pure organic molecule, coordinates to the metal, creating a well-defined chiral environment. For the reduction of 3,4-difluoroacetophenone, a typical process is catalytic transfer hydrogenation or asymmetric hydrogenation.

In these reactions, the substrate (ketone) coordinates to the chiral metal complex. The steric and electronic properties of the chiral ligand dictate the preferred orientation of the ketone in the catalytic pocket. This orientation ensures that the hydride (from a hydrogen source like H₂ or isopropanol) is delivered preferentially to one face of the carbonyl. For instance, in a system designed to produce the (S)-alcohol, the transition state leading to the (S)-product is stabilized to a greater extent than the transition state leading to the (R)-product, resulting in a high enantiomeric excess (ee) of the (S)-enantiomer. One of the most remarkable catalytic systems for asymmetric ketone reduction involves the use of borane (B79455) in the presence of an oxazaborolidine catalyst, which contains adjacent donor (nitrogen) and acceptor (boron) sites. sci-hub.st

Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), offer a highly selective and environmentally benign alternative for producing this compound. These enzymes possess a highly structured chiral active site that precisely orients the substrate for reduction. The reaction relies on a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which provides the hydride for the reduction.

The principle of enantioselective induction is based on the "lock-and-key" model. The active site of an (S)-selective KRED is shaped to accommodate 3,4-difluoroacetophenone in an orientation where the Re-face is exposed to the hydride-donating portion of the NADPH cofactor. The binding is highly specific, and the alternative orientation that would lead to the (R)-enantiomer is sterically or electronically disfavored. This high degree of pre-organization within the enzyme-substrate complex results in exceptionally high enantioselectivities, often exceeding 99% ee. To make the process economically viable, an in-situ cofactor regeneration system is typically employed, where a sacrificial alcohol (like isopropanol) is used to reduce the oxidized cofactor (NADP⁺) back to NADPH, catalyzed by the same or a different enzyme.

Analytical Methodologies for Enantiomeric Excess (ee) Determination

Following the enantioselective synthesis, it is crucial to accurately determine the enantiomeric excess of the product. Chiral chromatography is the primary technique for separating and quantifying the enantiomers of 1-(3,4-difluorophenyl)ethan-1-ol.

Chiral HPLC is a cornerstone technique for the analysis of enantiomeric purity. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. For a benzylic alcohol like 1-(3,4-difluorophenyl)ethan-1-ol, polysaccharide-based CSPs are particularly effective.

Method Development: The development of a robust chiral HPLC method involves screening various CSPs and mobile phases. chromatographyonline.com Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support (e.g., Chiralcel® or Chiralpak® series), are a common starting point. researchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding (with the hydroxyl group), π-π interactions (with the difluorophenyl ring), and steric hindrance within the chiral grooves of the polysaccharide polymer.

A typical method development strategy would involve:

Column Screening: Testing a set of complementary chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) with a standard mobile phase.

Mobile Phase Optimization: The mobile phase usually consists of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these components is adjusted to optimize the resolution and retention times. Small amounts of additives, like trifluoroacetic acid for acidic compounds or diethylamine (B46881) for basic compounds, can be used to improve peak shape, although they are generally not necessary for neutral alcohols.

Validation: Once a suitable method is developed, it must be validated to ensure its accuracy, precision, and robustness. Key validation parameters include:

Specificity: The ability to resolve the two enantiomers from each other and from any impurities.

Linearity: The response of the detector (e.g., UV) should be proportional to the concentration of each enantiomer over a defined range.

Accuracy: The closeness of the measured ee value to the true value, often determined by analyzing samples with known enantiomeric compositions.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified.

Below is an illustrative data table for a hypothetical validated chiral HPLC method for 1-(3,4-difluorophenyl)ethan-1-ol.

| Parameter | Specification |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (R)-enantiomer | ~8.5 min |

| Retention Time (S)-enantiomer | ~9.8 min |

| Resolution (Rs) | > 2.0 |

| Linearity (r²) | > 0.999 for both enantiomers |

| LOQ for minor enantiomer | 0.05% of the major enantiomer's peak area |

Chiral Gas Chromatography (GC) is another powerful technique for determining enantiomeric excess, particularly for volatile and thermally stable compounds like 1-(3,4-difluorophenyl)ethan-1-ol. The separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.

Method Development: The most common CSPs for this type of analysis are derivatized cyclodextrins, such as permethylated beta-cyclodextrin. The separation mechanism relies on the transient formation of inclusion complexes between the analyte enantiomers and the chiral cyclodextrin cavity. The stability of these diastereomeric complexes differs, leading to different retention times.

The development process involves optimizing:

Column Selection: Choosing a suitable cyclodextrin-based chiral column (e.g., Astec® CHIRALDEX™ series).

Temperature Program: The oven temperature or temperature ramp is a critical parameter for achieving good resolution. An isothermal method often provides sufficient separation for simple analytes.

Carrier Gas Flow Rate: Optimizing the flow rate of the carrier gas (e.g., helium or hydrogen) to ensure high column efficiency.

The use of a Mass Spectrometry (MS) detector provides definitive identification of the peaks based on their mass-to-charge ratio and fragmentation patterns, adding a high degree of confidence to the analysis.

Below is an example of a potential GC-MS method for the analysis of 1-(3,4-difluorophenyl)ethan-1-ol.

| Parameter | Specification |

| Column | Astec® CHIRALDEX™ B-PM (30 m x 0.25 mm, 0.12 µm) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Isothermal at 130 °C |

| Injector Temperature | 250 °C |

| Split Ratio | 50:1 |

| Detector | Mass Spectrometer (Scan mode m/z 40-200) |

| Retention Time (R)-enantiomer | ~15.2 min |

| Retention Time (S)-enantiomer | ~15.8 min |

| Resolution (Rs) | > 1.8 |

Spectroscopic Techniques for Absolute Stereochemistry Assignment (e.g., Vibrational Circular Dichroism (VCD) for analogous compounds)

While chromatography can determine the enantiomeric purity, it cannot, without a reference standard of known configuration, determine the absolute stereochemistry (i.e., which peak corresponds to the S-enantiomer and which to the R-enantiomer). Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for unambiguously assigning the absolute configuration of chiral molecules in solution. biotools.us

The principle of VCD is the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov An enantiomer and its mirror image will produce VCD spectra that are equal in magnitude but opposite in sign (mirror images of each other). researchgate.net The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum generated through quantum-mechanical calculations. nih.gov

The process for assigning the absolute configuration of a compound like this compound using VCD would be as follows:

Experimental Measurement: A VCD spectrum of the enantiomerically enriched sample is recorded in a suitable solvent (e.g., deuterated chloroform, CDCl₃) that does not have interfering infrared absorptions.

Computational Modeling: The three-dimensional structure of one enantiomer (e.g., the S-enantiomer) is modeled using computational chemistry software. A conformational search is performed to identify the most stable low-energy conformers.

Spectrum Calculation: For each stable conformer, the theoretical VCD and infrared spectra are calculated using Density Functional Theory (DFT). The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum for the S-enantiomer.

If the signs and relative intensities of the major VCD bands in the experimental spectrum match the calculated spectrum, the sample is confidently assigned the (S)-configuration.

If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the (R)-configuration.

VCD has become a reliable alternative to X-ray crystallography, especially for molecules that are oils or are difficult to crystallize, which is often the case for intermediates in drug discovery. americanlaboratory.com The technique's ability to provide definitive stereochemical information in the solution phase makes it an invaluable tool in the development of single-enantiomer products. schrodinger.com

Mechanistic Investigations of Enantioselective Transformations Leading to 1s 1 3,4 Difluorophenyl Ethan 1 Ol

Elucidation of Catalytic Cycle Intermediates and Transition States in Biocatalytic Reductions

Biocatalytic reduction of the prochiral ketone 3',4'-difluoroacetophenone (B1295030) is a prominent method for producing (1S)-1-(3,4-difluorophenyl)ethan-1-ol. This transformation is typically mediated by ketoreductases (KREDs), which are NADPH-dependent enzymes. The catalytic cycle of these enzymes involves a highly ordered sequence of events to ensure stereospecific hydride transfer.

The generally accepted mechanism for KRED-catalyzed reductions follows an ordered bi-bi kinetic model. rsc.org In this pathway, the NADPH cofactor binds to the enzyme first, inducing a conformational change that prepares the active site for the ketone substrate. Subsequently, 3',4'-difluoroacetophenone binds to the enzyme-cofactor complex in a specific orientation that dictates the stereochemical outcome of the reduction.

The core of the catalytic cycle involves the transfer of a hydride ion from the C4 position of the nicotinamide (B372718) ring of NADPH to the carbonyl carbon of the ketone. pnas.org Concurrently, a proton is transferred from a highly conserved tyrosine residue within the active site's catalytic triad (B1167595) (Ser-Tyr-Lys) to the carbonyl oxygen of the substrate. rsc.orgpnas.org This concerted transfer of a hydride and a proton leads to the formation of the (1S)-alcohol and the oxidized cofactor, NADP+.

The transition state for this reaction is a highly organized assembly where the ketone, the nicotinamide ring of NADPH, and the catalytic tyrosine residue are precisely positioned. Quantum mechanical calculations on similar ketone reductions have modeled this transition state, revealing the geometric constraints that favor the formation of one enantiomer over the other. nih.gov For the synthesis of the (1S)-enantiomer, the re-face of the ketone's carbonyl group is exposed to the hydride source.

After the reduction, the product, this compound, and then the NADP+ cofactor are released from the enzyme, regenerating the free enzyme for the next catalytic cycle. The rate-limiting step in this process can be either the hydride transfer or the release of the product or cofactor.

A simplified representation of the catalytic cycle is presented below: E + NADPH ⇌ E-NADPH + Ketone ⇌ E-NADPH-Ketone → [E-NADP+-Alcohol] ⇌ E-NADP+ + Alcohol ⇌ E + NADP+*

Where E represents the ketoreductase enzyme and [E-NADP+-Alcohol] represents the transition state complex.*

Understanding Substrate-Enzyme Interactions and Active Site Geometry

The high enantioselectivity observed in the biocatalytic reduction of 3',4'-difluoroacetophenone is a direct consequence of specific interactions between the substrate and the amino acid residues lining the enzyme's active site. The geometry of this active site creates a chiral environment that discriminates between the two enantiotopic faces of the ketone.

The active site of a typical ketoreductase is a hydrophobic pocket containing the catalytic triad (Ser, Tyr, Lys) and the NADPH binding domain. pnas.org The substrate, 3',4'-difluoroacetophenone, is oriented within this pocket through a combination of hydrophobic and electrostatic interactions. The 3,4-difluorophenyl group is accommodated in a "large" binding pocket, while the smaller methyl group fits into a "small" binding pocket. This specific orientation is crucial for positioning the carbonyl group for the stereoselective hydride attack.

Molecular docking studies on various aromatic ketones with ketoreductases have provided insights into these interactions. jiangnan.edu.cnmdpi.commdpi.com The fluorine atoms on the phenyl ring of 3',4'-difluoroacetophenone can engage in specific interactions, such as hydrogen bonding with backbone amides or polar side chains within the active site, further anchoring the substrate in the desired orientation.

A flexible substrate-binding loop, often spanning residues 190-210, plays a critical role in substrate recognition and stereoselectivity. pnas.org This loop can adopt different conformations, opening to allow substrate entry and closing to create a more compact, catalytically competent active site. pnas.org Mutations within this loop can significantly alter the size and shape of the binding pockets, and consequently, the enantioselectivity of the reduction. nih.gov

| Residue/Motif | Typical Location | Role in Catalysis |

|---|---|---|

| Catalytic Triad (Ser-Tyr-Lys) | Core of the active site | The Tyrosine residue acts as the general acid, donating a proton to the carbonyl oxygen. rsc.orgpnas.org |

| NADPH Binding Domain | Adjacent to the active site | Binds the NADPH cofactor and positions the nicotinamide ring for hydride transfer. nih.gov |

| Substrate-Binding Loop | Residues ~190-210 | Contributes to substrate specificity and stereoselectivity by modulating the shape of the active site. pnas.org |

| Hydrophobic Pockets | Lining the active site | Accommodate the aromatic and alkyl substituents of the ketone, orienting it for stereoselective reduction. |

Mechanistic Pathways in Organometallic and Organocatalytic Asymmetric Processes

Besides biocatalysis, organometallic and organocatalytic methods offer powerful alternatives for the enantioselective synthesis of this compound. These methods rely on chiral catalysts to create an asymmetric environment for the reduction of 3',4'-difluoroacetophenone.

Organometallic Asymmetric Transfer Hydrogenation (ATH)

A widely employed organometallic method is the asymmetric transfer hydrogenation (ATH) of 3',4'-difluoroacetophenone, often using chiral ruthenium(II) complexes as catalysts. researchgate.netacs.org A common hydrogen source for this reaction is a mixture of formic acid and triethylamine (B128534) or isopropanol (B130326).

The mechanism of Ru-catalyzed ATH is generally described as a metal-ligand bifunctional mechanism. researchgate.netias.ac.in The catalytic cycle involves the following key steps:

Formation of the Ruthenium Hydride: The precatalyst, typically a chiral Ru(II) complex with a diamine ligand, reacts with the hydrogen donor (e.g., formate (B1220265) from formic acid) to form a reactive 18-electron ruthenium hydride species.

Substrate Coordination and Hydride Transfer: The ketone, 3',4'-difluoroacetophenone, coordinates to the ruthenium center. The hydride is then transferred from the metal to the carbonyl carbon, while a proton from the amine ligand is transferred to the carbonyl oxygen. This occurs through a six-membered pericyclic transition state.

Product Release and Catalyst Regeneration: The resulting this compound is released, and the catalyst is regenerated by reaction with another molecule of the hydrogen donor.

The chirality of the diamine ligand is crucial for establishing the facial selectivity of the hydride transfer, leading to the preferential formation of the (S)-alcohol.

| Mechanistic Feature | Description |

|---|---|

| Catalyst | Chiral Ru(II) complex with a diamine ligand (e.g., TsDPEN). researchgate.net |

| Hydrogen Source | Formic acid/triethylamine or isopropanol. acs.org |

| Active Species | 18-electron Ruthenium hydride. ias.ac.in |

| Key Transition State | Six-membered pericyclic transition state involving the Ru-H, N-H, and C=O bonds. acs.org |

| Stereocontrol | The chiral ligand directs the hydride attack to one face of the ketone. |

Organocatalytic Asymmetric Reduction

Chiral phosphoric acids have emerged as effective organocatalysts for the asymmetric reduction of ketones, including acetophenone (B1666503) derivatives. scispace.comlibretexts.org In this approach, a Hantzsch ester is commonly used as the stoichiometric reductant.

The proposed mechanism involves the activation of the ketone by the chiral phosphoric acid. google.com The Brønsted acidic proton of the phosphoric acid protonates the carbonyl oxygen of 3',4'-difluoroacetophenone, rendering it more electrophilic. The chiral conjugate base of the phosphoric acid then forms a chiral ion pair with the protonated ketone.

This chiral ion pair directs the approach of the Hantzsch ester, which delivers a hydride to one face of the activated carbonyl group. The stereochemical outcome is determined by the steric and electronic interactions within the ternary complex of the catalyst, substrate, and reductant. After hydride transfer, the (1S)-alcohol is released, and the catalyst is regenerated.

The 3,3'-substituents on the BINOL backbone of the chiral phosphoric acid play a critical role in creating a well-defined chiral pocket that effectively shields one face of the protonated ketone, leading to high enantioselectivity. libretexts.org

Applications of 1s 1 3,4 Difluorophenyl Ethan 1 Ol As a Chiral Building Block

Strategic Intermediate in Pharmaceutical Synthesis

The precise three-dimensional structure of (1S)-1-(3,4-difluorophenyl)ethan-1-ol makes it a critical component in the synthesis of enantiomerically pure pharmaceutical compounds. The fluorine atoms on the phenyl group can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule, which are crucial pharmacokinetic properties.

Role in the Synthesis of Therapeutically Active Pharmaceutical Ingredients (e.g., Ticagrelor and its Analogs)

A primary application of this compound is as a key chiral intermediate in the synthesis of the antiplatelet agent, Ticagrelor. Ticagrelor is a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. The synthesis of Ticagrelor involves the creation of a chiral cyclopropylamine (B47189) derivative, where the stereochemistry is derived from a chiral alcohol precursor.

While (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is a direct precursor used in many reported syntheses of Ticagrelor, this compound represents a closely related and foundational chiral synthon. The synthesis of these chiral alcohols is often achieved through the asymmetric reduction of the corresponding prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) or 1-(3,4-difluorophenyl)ethanone. Biocatalytic methods employing ketoreductase enzymes have been developed to produce these chiral alcohols with high enantiomeric excess (>99% ee), highlighting the importance of obtaining a single enantiomer for the synthesis of the final drug product.

The table below summarizes various enzymatic approaches for the synthesis of key chiral precursors to Ticagrelor.

| Precursor Ketone | Chiral Alcohol Product | Biocatalyst/Method | Enantiomeric Excess (ee) | Reference |

| 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | Ketoreductase (KRED) | >99.9% | |

| 1-(3,4-difluorophenyl)-3-nitropropan-1-one | (S)-1-(3,4-difluorophenyl)-3-nitropropan-1-ol | Candida parapsilosis | 98.0% | |

| 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | Carbonyl reductase from Kluyveromyces marxianus | 80.3% |

Development of Novel Enantiopure Drug Candidates

The concept of an enantiopure drug—a pharmaceutical containing a single enantiomer of a chiral molecule—is central to modern drug development. The use of a single enantiomer can lead to a better therapeutic index, reduced side effects, and a more predictable pharmacological profile. Chiral building blocks like this compound are instrumental in the synthesis of such drugs.

Its utility extends beyond Ticagrelor to the development of other novel drug candidates. The difluorophenyl moiety is a common feature in molecules targeting the central nervous system and various enzymes, where the fluorine atoms can modulate electronic properties and improve blood-brain barrier penetration. The specific (S)-configuration of the alcohol allows for precise spatial orientation of substituents, which is critical for effective interaction with chiral biological targets like receptors and enzymes. The development of efficient synthetic routes, including asymmetric transfer hydrogenation, to produce this and similar chiral alcohols in high optical purity is an active area of research.

Utility in the Synthesis of Agrochemicals and Fine Chemicals

The demand for enantiomerically pure compounds is also growing in the agrochemical sector. Many modern pesticides and herbicides are chiral, and often only one enantiomer exhibits the desired biological activity, while the other may be inactive or even harmful to non-target organisms.

While specific examples detailing the use of this compound in commercial agrochemicals are not widely documented, the structural motifs it possesses are highly relevant. Fluorinated compounds are of significant interest in agrochemistry due to their enhanced biological activity and metabolic stability. Chiral fluorinated alcohols serve as key intermediates for a variety of active ingredients. The principles of asymmetric synthesis that make this compound valuable in pharmaceuticals are equally applicable to the creation of advanced, stereochemically defined agrochemicals. Its role as a chiral building block allows for the introduction of both a specific stereocenter and a difluorophenyl group, which can be a key pharmacophore in next-generation pesticides.

Integration into Complex Organic Architectures and Natural Product Synthesis

The synthesis of complex organic molecules, including natural products and their analogs, often relies on a strategy of assembling smaller, well-defined chiral building blocks. This compound serves as a source of chirality and a versatile handle for further chemical transformations.

Although there are no prominent examples of its incorporation into the total synthesis of a natural product in the current literature, its potential is significant. The hydroxyl group can be readily converted into other functionalities, and the aromatic ring can participate in various coupling reactions, allowing for its integration into larger, more complex molecular scaffolds. The development of synthetic methodologies that produce fluorinated chiral molecules is a frontier in organic chemistry, and building blocks like this compound are essential tools for chemists aiming to construct novel and intricate molecular architectures with tailored properties.

Green Chemistry Principles in the Production of 1s 1 3,4 Difluorophenyl Ethan 1 Ol

Environmental Metrics and Life Cycle Assessment of Synthetic Routes

To quantify the environmental performance of chemical processes, several metrics have been developed. The Environmental Factor (E-Factor) and Process Mass Intensity (PMI) are two of the most widely adopted metrics in the pharmaceutical and chemical industries. researchgate.netnih.gov The E-Factor is defined as the total mass of waste produced per unit mass of product, while PMI considers the total mass of all materials (raw materials, solvents, reagents, process water) used to produce a unit mass of product. researchgate.netgreenchemistry-toolkit.org A lower E-Factor and PMI indicate a greener, more efficient process. nih.govgreenchemistry-toolkit.org

For the synthesis of chiral alcohols like (1S)-1-(3,4-difluorophenyl)ethan-1-ol, these metrics are crucial for comparing different synthetic routes. For instance, traditional chemical reductions often generate significant waste, leading to high E-Factor values, particularly in the pharmaceutical sector where multi-step syntheses are common. nih.gov In contrast, biocatalytic routes are often characterized by significantly lower waste production.

A comprehensive evaluation of the environmental impact from "cradle to grave" is achieved through a Life Cycle Assessment (LCA). greenchemistry-toolkit.org An LCA provides a holistic view by assessing the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacturing, use, and disposal. greenchemistry-toolkit.org While a specific, publicly available LCA for this compound is not readily found, applying LCA principles allows for a systematic comparison of potential synthetic pathways. A biocatalytic process, for example, would likely score better in an LCA than a conventional chemical route due to milder reaction conditions (reducing energy consumption), the use of renewable catalysts (enzymes), and often the use of more benign solvents like water. nih.govnih.gov

Advancements in Biocatalytic Processes for Environmental Sustainability

Biocatalysis has emerged as a cornerstone of green chemistry for producing chiral alcohols with high enantiopurity. nih.govresearchgate.net The asymmetric reduction of the prochiral ketone precursor, 1-(3,4-difluorophenyl)ethanone or its derivatives, is efficiently achieved using enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). researchgate.netrsc.orgnih.gov These biocatalytic transformations are lauded for their high selectivity, mild operating conditions (ambient temperature and pressure), and reduced environmental footprint compared to conventional chemical methods. nih.govmagtech.com.cn

Significant advancements have been made using both isolated enzymes and whole-cell biocatalysts. rsc.orgtaylorfrancis.com Whole-cell systems are often preferred in industrial settings as they are cost-effective and provide an in-situ mechanism for cofactor regeneration, which is essential for the catalytic cycle of KREDs and ADHs. researchgate.netresearchgate.net A variety of microorganisms have been identified or engineered to perform this reduction with high efficiency and stereoselectivity.

Research has demonstrated the successful application of various biocatalysts for producing the closely related and industrially important (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol, a key intermediate for the drug Ticagrelor. These findings are highly relevant and adaptable for the synthesis of this compound. Protein engineering and directed evolution have further expanded the capabilities of these enzymes, tailoring them for specific substrates, enhancing their stability, and improving their performance under process conditions. rsc.org

| Biocatalyst (Source/Type) | Substrate Loading | Conversion | Enantiomeric Excess (e.e.) | Key Findings/Conditions | Reference |

|---|---|---|---|---|---|

| Recombinant E. coli with NADH-dependent reductase CmCR | 100 mM | 95.9% | >99% | Performed in a system with 7.5% (v/v) Deep Eutectic Solvent (ChCl:LA) as a co-solvent. | researchgate.net |

| Engineered Ketoreductase (L205A variant) | 150-200 g/L | Complete | >99% (enantiopure) | Reaction completed in 6-20 hours with an isolated yield of 95%. | rsc.org |

Implementation of Sustainable Solvents and Reaction Media

The choice of solvent is a critical factor in the greenness of a chemical process, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. pharmacyjournal.org Green chemistry encourages the use of benign solvents or, ideally, the elimination of solvents altogether. pharmacyjournal.orgacs.org

Deep Eutectic Solvents (DESs) have gained significant attention as green and sustainable alternatives to conventional volatile organic solvents. nih.gov DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like glycerol, urea, or sugars), which form a eutectic with a melting point much lower than the individual components. nih.govnih.gov They are attractive due to their low volatility, non-flammability, biodegradability, and ease of preparation. nih.gov

In the context of biocatalysis, DESs can enhance enzyme stability and activity, and improve the solubility of hydrophobic substrates. researchgate.netencyclopedia.pub Studies on the bioreduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO) have shown that using a DES as a co-solvent can significantly improve the process. For example, the addition of a choline chloride:lactic acid (ChCl:LA) DES to an aqueous medium increased cell membrane permeability, boosting biocatalytic efficiency. researchgate.net This system achieved a 95.9% yield and >99% optical purity for the desired chiral alcohol. researchgate.net The use of DESs demonstrates a powerful strategy for intensifying biocatalytic processes while adhering to green chemistry principles. researchgate.netresearchgate.net

| Reaction | Biocatalyst | Solvent System | Result | Reference |

|---|---|---|---|---|

| Reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone | Recombinant E. coli with CmCR | Aqueous buffer with 7.5% (v/v) ChCl:LA | Achieved 95.9% yield and >99% e.e., with DES enhancing cell permeability and efficiency. | researchgate.net |

| Asymmetric bioreduction of ketones | Purified Ketoreductases (KREDs) | Choline Chloride:Glycerol (1:2) or Choline Chloride:Sorbitol (1:1) | Achieved >99% conversion and >99% e.e., showing improved stereoselectivity compared to neat buffer. | nih.govencyclopedia.pub |

| Asymmetric reduction of acetophenone (B1666503) derivatives | Saccharomyces cerevisiae | Aqueous Natural Deep Eutectic Solvents (NADES), e.g., Choline Chloride:Glycerol | Successful enantioselective reductions with the possibility of NADES recycling. | nih.gov |

Water is the quintessential green solvent due to its abundance, non-toxicity, and non-flammability. Biocatalytic reactions are particularly well-suited to aqueous media, as enzymes have evolved to function in the aqueous environment of living cells. nih.gov The asymmetric reduction of ketones to produce chiral alcohols is frequently performed in buffered aqueous solutions. nih.govresearchgate.net

While the low aqueous solubility of many organic substrates, including ketone precursors to this compound, can be a challenge, this is often overcome by using whole-cell biocatalysts or by adding small amounts of water-miscible co-solvents or surfactants. magtech.com.cn Plant-based biocatalysis, for example using carrots (Daucus carota), often takes place directly in an aqueous medium, showcasing a simple and environmentally friendly approach to chiral alcohol synthesis. nih.govrsc.orglongdom.org The use of aqueous systems simplifies downstream processing, reduces reliance on hazardous organic solvents, and aligns perfectly with the goals of sustainable manufacturing. nih.gov

Atom Economy and Waste Minimization Strategies in Asymmetric Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. chiralpedia.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful.

The asymmetric synthesis of this compound via biocatalytic reduction exemplifies a process with high atom economy. In a typical substrate-coupled cofactor regeneration system, the ketone is reduced to the alcohol while a sacrificial alcohol, like isopropanol (B130326), is oxidized to a ketone (acetone).

Reaction: 1-(3,4-difluorophenyl)ethanone + Isopropanol --(Enzyme/Cofactor)--> this compound + Acetone (B3395972)

In this idealized transformation, all atoms from the ketone substrate are incorporated into the product alcohol. The only "waste" is the acetone co-product, which is a relatively benign and easily removable substance. This contrasts sharply with classical stoichiometric reducing agents (e.g., those based on boron or aluminum hydrides) which have very poor atom economy, generating large quantities of metal salt waste that can be difficult and costly to dispose of.

Waste minimization is further achieved in biocatalytic processes by:

Eliminating Hazardous Reagents: Biocatalysis avoids the use of toxic heavy metals and pyrophoric or corrosive chemical reagents. researchgate.netgeorgiasouthern.edu

Reducing Purification Steps: The high selectivity of enzymes often leads to cleaner reaction mixtures with fewer by-products, simplifying product isolation and reducing the need for extensive chromatography, which consumes large volumes of solvent. rsc.orgmdpi.com

By integrating these strategies, the asymmetric synthesis of this compound can be designed as a highly efficient, low-waste process that is both economically viable and environmentally sustainable. acs.orgchiralpedia.com

Q & A

Q. How can the enantiomeric purity of (1S)-1-(3,4-difluorophenyl)ethan-1-ol be determined experimentally?

Enantiomeric purity is typically assessed using chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min. Detection via UV absorbance at 220 nm allows quantification of enantiomers. This method achieves stereochemical purity >99.9% ee, as demonstrated in biocatalytic reductions of related intermediates .

Q. What are the key physicochemical properties of this compound critical for experimental handling?

Key properties include:

- Boiling point : 199.5 ± 25.0°C (at 760 mmHg, predicted) .

- Density : 1.226 ± 0.06 g/cm³ at 20°C .

- Storage : Requires storage at -20°C in a dry, light-protected environment to prevent degradation .

- Solubility : Moderate in polar solvents (e.g., water) but highly soluble in organic solvents like ethanol or DMSO .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatilization .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep containers tightly sealed in a -20°C freezer, away from oxidizers .

Advanced Research Questions

Q. What biocatalytic strategies are effective for synthesizing high-purity this compound derivatives?

Ketoreductase KR-01 enables enantioselective reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol with >99.9% ee and 98% yield. Key parameters:

- Substrate loading : 500 g/L .

- Reaction conditions : pH 7.0, 30°C, NADPH cofactor regeneration system .

- Workup : Direct extraction with ethyl acetate avoids column chromatography, enhancing scalability .

Q. How do structural modifications at the hydroxyl group of this compound influence its biological activity?

Chlorination at the β-position (e.g., (S)-2-chloro-1-(3,4-difluorophenyl)ethanol) enhances stability and pharmacological relevance, as seen in Ticagrelor synthesis. Structure-activity relationship (SAR) studies suggest:

- Hydroxyl group substitution : Modulates hydrogen-bonding interactions with target enzymes .

- Fluorine positioning : 3,4-Difluoro substitution on the phenyl ring improves metabolic resistance and binding affinity .

Q. What are the challenges in scaling up the enantioselective synthesis of this compound for pharmaceutical applications?

- Biocatalyst stability : Maintain enzyme activity under high substrate concentrations (e.g., 500 g/L) via immobilization or directed evolution .

- Solubility limitations : Use co-solvents (e.g., DMSO) to enhance substrate solubility in aqueous systems .

- Safety : Manage gas evolution (e.g., CO₂) during reactions by integrating pressure-controlled reactors .

Q. How can contradictory data on the solubility and stability of this compound be resolved in different solvent systems?

Conduct systematic solubility studies using:

- Gravimetric analysis : Measure mass loss after solvent evaporation under controlled conditions .

- HPLC quantification : Compare experimental solubility (e.g., in acetonitrile vs. methanol) with predicted values .

- Stability assays : Monitor degradation via NMR or LC-MS under varying pH, temperature, and light exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.